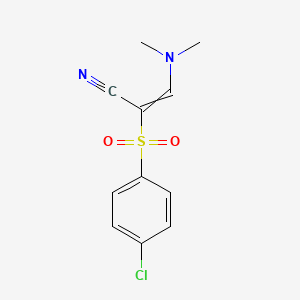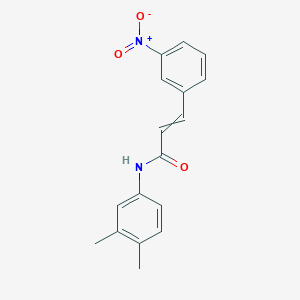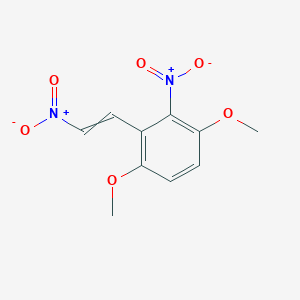![molecular formula C14H16N4O2 B11726367 2-cyano-3-(dimethylamino)-N'-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide](/img/structure/B11726367.png)
2-cyano-3-(dimethylamino)-N'-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(dimethylamino)-N’-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide is an organic compound with a complex structure that includes cyano, dimethylamino, and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(dimethylamino)-N’-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide typically involves a multi-step process. One common method includes the reaction of 2-cyano-3-(dimethylamino)acrylonitrile with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-cyano-3-(dimethylamino)-N’-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
2-cyano-3-(dimethylamino)-N’-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-(dimethylamino)-N’-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-cyano-3-(4-dimethylaminophenyl)acrylic acid: Similar structure but with an acrylic acid group instead of the hydrazide group.
2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO): A triterpenoid compound with similar cyano and dimethylamino groups.
2-cyano-3-(4-diphenylamino)phenylprop-2-enoic acid: Similar structure with a diphenylamino group.
Uniqueness
2-cyano-3-(dimethylamino)-N’-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H16N4O2 |
|---|---|
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methylideneamino]prop-2-enamide |
InChI |
InChI=1S/C14H16N4O2/c1-18(2)10-12(8-15)14(19)17-16-9-11-4-6-13(20-3)7-5-11/h4-7,9-10H,1-3H3,(H,17,19) |
Clave InChI |
OBLJGKKVSUIYMR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=C(C#N)C(=O)NN=CC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea](/img/structure/B11726284.png)


![4-{2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl}quinazoline](/img/structure/B11726306.png)

![3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid](/img/structure/B11726316.png)

![4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol](/img/structure/B11726332.png)
![2-Ethoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726341.png)
![2-cyano-N'-[(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11726342.png)
![2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B11726344.png)
![3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11726345.png)


